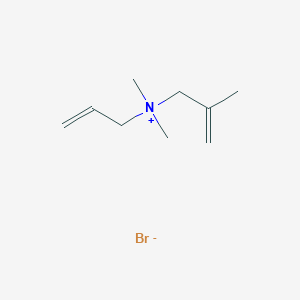![molecular formula C20H14O2 B14733652 4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one CAS No. 6625-56-5](/img/structure/B14733652.png)
4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes a benzo[de]anthracene core with an oxopropyl group attached
準備方法
The synthesis of 4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one can be achieved through several synthetic routes. One common method involves the condensation of 3-aminobenzanthrone with anisaldehyde, followed by the reduction of the obtained imine to the appropriate amine using sodium borohydride . This two-step procedure is efficient and yields the desired compound with high purity.
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
For example, the compound can be oxidized to form benzanthrone derivatives, which are useful intermediates in the synthesis of other complex molecules . Reduction reactions can yield amine derivatives, which have applications in dye synthesis and other chemical processes .
科学的研究の応用
4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds, including luminescent dyes and fluorescent markers
In medicine, this compound is being investigated for its potential anticancer properties. Studies have shown that derivatives of benzanthrone can interact with DNA and inhibit the activity of topoisomerases, leading to cell death . This makes it a promising candidate for the development of new chemotherapeutic agents.
In industry, this compound is used in the production of high-performance materials, such as organic light-emitting diodes (OLEDs) and other electronic devices .
作用機序
The mechanism of action of 4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one involves its interaction with various molecular targets and pathways. In the context of its anticancer properties, the compound intercalates into DNA, disrupting the replication and transcription processes . This leads to the formation of DNA adducts and the activation of apoptotic pathways, resulting in cell death.
Additionally, the compound can activate specific signaling pathways, such as the PI3K/AKT and MEK/ERK pathways, which play a role in cell survival and proliferation . These interactions contribute to its potential as a therapeutic agent.
類似化合物との比較
4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one can be compared with other similar compounds, such as 3-bromobenz[de]anthracen-7-one and 3,9-dibromo-7H-benz[de]anthracen-7-one . These compounds share a similar benzo[de]anthracene core but differ in their substituents, which can significantly affect their chemical properties and applications.
For instance, the presence of bromine atoms in 3-bromobenz[de]anthracen-7-one enhances its reactivity and makes it a useful intermediate in the synthesis of more complex molecules. In contrast, this compound is unique due to its oxopropyl group, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex organic molecules, and its potential therapeutic properties warrant further investigation.
特性
CAS番号 |
6625-56-5 |
|---|---|
分子式 |
C20H14O2 |
分子量 |
286.3 g/mol |
IUPAC名 |
4-(2-oxopropyl)benzo[a]phenalen-7-one |
InChI |
InChI=1S/C20H14O2/c1-12(21)11-13-9-10-18-19-14(13)7-4-8-16(19)15-5-2-3-6-17(15)20(18)22/h2-10H,11H2,1H3 |
InChIキー |
OPIPYXDHRAUFDN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=C2C=CC=C3C2=C(C=C1)C(=O)C4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


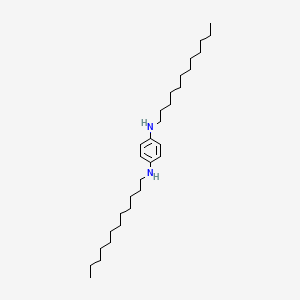
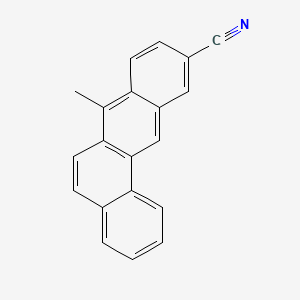
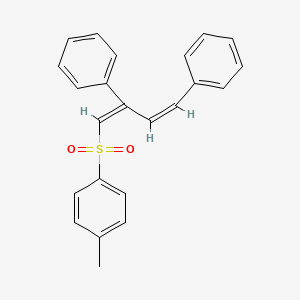
![2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone](/img/structure/B14733588.png)
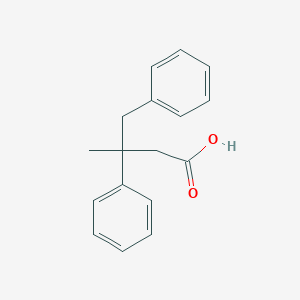
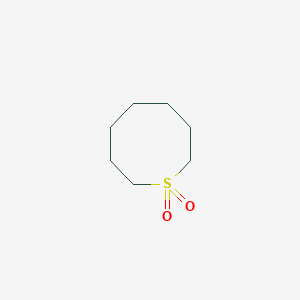
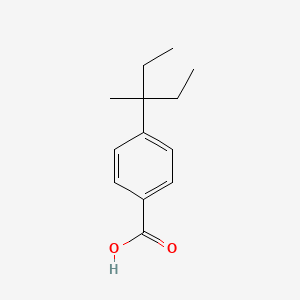
![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
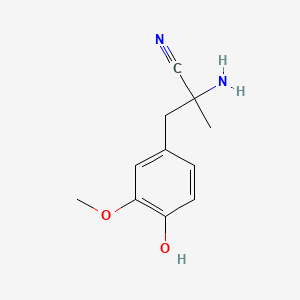
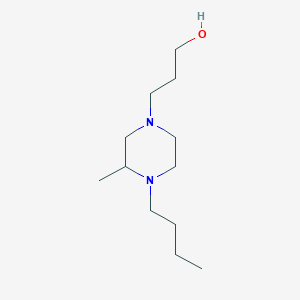

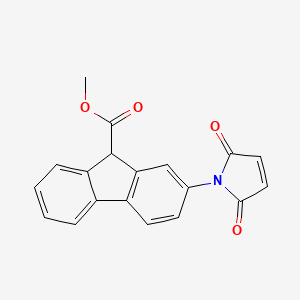
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
